molecular formula C14H18ClNO2 B14400852 3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate CAS No. 88309-61-9

3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate

Cat. No.: B14400852
CAS No.: 88309-61-9
M. Wt: 267.75 g/mol
InChI Key: RQLKWMVIIPJDGN-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group and a carbamate moiety attached to a 2-chlorobut-1-en-1-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate typically involves the reaction of 3-(Propan-2-yl)phenol with 2-chlorobut-1-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The chlorine atom in the 2-chlorobut-1-en-1-yl chain can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines.

    Substitution: Azides or nitriles, depending on the nucleophile used.

Scientific Research Applications

3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate involves the interaction of the carbamate group with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    3-(Propan-2-yl)phenyl (2-chlorobut-1-en-1-yl)carbamate: Unique due to its specific substitution pattern and carbamate group.

    Phenyl carbamates: Similar structure but different substituents on the phenyl ring.

    Chlorobutyl carbamates: Similar structure but different substituents on the butyl chain.

Uniqueness

This compound is unique due to the combination of the propan-2-yl group on the phenyl ring and the 2-chlorobut-1-en-1-yl chain. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88309-61-9

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-(2-chlorobut-1-enyl)carbamate

InChI

InChI=1S/C14H18ClNO2/c1-4-12(15)9-16-14(17)18-13-7-5-6-11(8-13)10(2)3/h5-10H,4H2,1-3H3,(H,16,17)

InChI Key

RQLKWMVIIPJDGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=CNC(=O)OC1=CC=CC(=C1)C(C)C)Cl

Origin of Product

United States

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